(piperidin-2-yl)methyl N-butylcarbamate hydrochloride
Overview
Description
“(Piperidin-2-yl)methyl N-butylcarbamate hydrochloride” is a chemical compound with the CAS Number: 1803571-55-2 . It has a molecular weight of 250.77 and a molecular formula of C11H23ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The Inchi Code for this compound is 1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H .Scientific Research Applications
Pharmaceutical Research
Piperidine derivatives, including (piperidin-2-yl)methyl N-butylcarbamate hydrochloride , are known for their pharmacophoric features and are utilized in various therapeutic applications. They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .
Chemical Synthesis
These compounds also play a significant role in chemical synthesis. They can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Generally, piperidine derivatives interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in more than twenty classes of pharmaceuticals
properties
IUPAC Name |
piperidin-2-ylmethyl N-butylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-2-3-7-13-11(14)15-9-10-6-4-5-8-12-10;/h10,12H,2-9H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWITKDALRJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)OCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(piperidin-2-yl)methyl N-butylcarbamate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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